THP-SS-PEG1-t-butyl ester THP-SS-PEG1-t-butyl ester THP-SS-PEG1-t-butyl ester is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807503-88-3
VCID: VC0545285
InChI: InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1
Molecular Formula: C16H30O5S2
Molecular Weight: 366.53

THP-SS-PEG1-t-butyl ester

CAS No.: 1807503-88-3

Cat. No.: VC0545285

Molecular Formula: C16H30O5S2

Molecular Weight: 366.53

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

THP-SS-PEG1-t-butyl ester - 1807503-88-3

Specification

CAS No. 1807503-88-3
Molecular Formula C16H30O5S2
Molecular Weight 366.53
IUPAC Name tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate
Standard InChI InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
Standard InChI Key JTKJXQXCOWSQCZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1
Appearance Solid powder

Introduction

Chemical Structure and Properties

THP-SS-PEG1-t-butyl ester has a well-defined chemical structure that contributes to its specific applications in pharmaceutical research. The compound has the molecular formula C16H30O5S2 and a molecular weight of 366.53 g/mol. Its IUPAC name is tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate, reflecting its complex structure with multiple functional groups.

The structure can be broken down into four key components that give the compound its unique properties:

The following table summarizes the key physicochemical properties of THP-SS-PEG1-t-butyl ester:

PropertyValue
CAS Number1807503-88-3
Molecular FormulaC16H30O5S2
Molecular Weight366.53 g/mol
IUPAC Nametert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate
Standard InChIInChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
Standard InChIKeyJTKJXQXCOWSQCZ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1
AppearanceSolid powder
Purity>98% (typical commercial grade)

The disulfide bond is particularly significant from a functional perspective, as it can be cleaved through reduction reactions using reagents such as dithiothreitol (DTT) . This property is leveraged in drug delivery systems to release payloads under specific physiological conditions, such as the reducing environment found in certain cellular compartments. While the PEG component in this specific compound consists of only one unit, it still contributes to improving the compound's water solubility and biocompatibility, which are critical parameters for pharmaceutical applications.

Applications in Pharmaceutical Research and Development

Role in Antibody-Drug Conjugates (ADCs)

THP-SS-PEG1-t-butyl ester has found significant application in the development of antibody-drug conjugates (ADCs), an innovative class of biopharmaceutical drugs designed to selectively target specific cells, particularly cancer cells. ADCs combine the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs, potentially improving therapeutic efficacy while minimizing systemic side effects.

In ADC development, THP-SS-PEG1-t-butyl ester serves as a cleavable linker that connects the cytotoxic payload to the antibody. The design of this linker is crucial for several reasons:

  • It must maintain stability in systemic circulation to prevent premature release of the cytotoxic drug and associated off-target toxicity.

  • It should facilitate efficient drug release once the ADC has been internalized by the target cell.

  • It needs to be chemically compatible with both the antibody and the drug molecule, effectively bridging potentially disparate chemical entities.

The disulfide bond in THP-SS-PEG1-t-butyl ester is particularly valuable in this context, as it remains stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing environment inside cells. This provides a mechanism for targeted drug release specifically within the cellular compartments of target cells, enhancing the therapeutic index of the ADC construct.

Research on ADC linkers like THP-SS-PEG1-t-butyl ester focuses on optimizing the stability and cleavability profiles to improve drug delivery efficiency. Studies have demonstrated that the use of cleavable linkers can enhance the therapeutic index of ADCs by ensuring that the cytotoxic payload is released only in the target cells, minimizing off-target effects.

Other Pharmaceutical Applications

Beyond ADCs, THP-SS-PEG1-t-butyl ester has several other important applications in pharmaceutical research and development:

Bioconjugation: The compound can be used to modify biomolecules including proteins, peptides, and oligonucleotides, introducing new functionalities or improving their pharmacokinetic properties . The thiol group, once deprotected, offers a reactive handle for conjugation chemistry, while the PEG component enhances water solubility and potentially reduces immunogenicity of the resulting conjugates.

Prodrug Development: The cleavable nature of the disulfide bond makes THP-SS-PEG1-t-butyl ester useful in prodrug strategies, where the active drug is released under specific physiological conditions. This approach can improve drug targeting, reduce systemic toxicity, and enhance therapeutic outcomes.

Thiol-Ene Click Chemistry: The thiol group in THP-SS-PEG1-t-butyl ester, once the THP protecting group is removed, can participate in thiol-ene click reactions . This chemistry allows for efficient and selective coupling to various substrates under mild conditions, making it valuable for pharmaceutical modifications and conjugations.

Surface Modification: The compound can be used to functionalize surfaces for drug delivery systems, diagnostic platforms, or tissue engineering applications. The versatile functional groups allow for attachment to various materials while providing reactive handles for further modifications.

Research Findings and Developments

Research involving THP-SS-PEG1-t-butyl ester and related compounds continues to advance our understanding of their properties and expand their applications in pharmaceutical science. While specific research findings on this exact compound are somewhat limited in the published literature, several key areas of investigation have emerged:

Stability Optimization: Research on cleavable disulfide linkers has explored the stability of the disulfide bond under various physiological conditions, helping to optimize drug release profiles in ADC development and other drug delivery systems. The balance between stability in circulation and efficient release at the target site remains a key focus of this research.

Structure-Activity Relationships: Studies have investigated how modifications to the PEG chain length, the nature of the protecting groups, and other structural features affect performance in drug delivery applications. For instance, related compounds with different PEG chain lengths, such as dPEG®24-t-butyl ester, demonstrate how the PEG component can be tailored to specific applications .

Synthesis Methodologies: Advances in synthetic methods have improved the efficiency and scalability of producing compounds like THP-SS-PEG1-t-butyl ester, making them more accessible for research and development. These include optimized protection/deprotection strategies and more efficient coupling reactions for introducing the various functional groups .

Biological Evaluation: Research has assessed the performance of disulfide-containing linkers in biological systems, including their stability in plasma, rate of cleavage in reducing environments, and impact on the activity of conjugated drugs. These studies help inform the design of more effective drug delivery systems.

The advancement of research in this field contributes to the continued refinement of THP-SS-PEG1-t-butyl ester and related compounds for pharmaceutical applications, particularly in the rapidly evolving field of targeted therapeutics.

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